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Compound of Interest

Compound Name: 2,3,4,6-Tetrachlorophenyl acetate

CAS No.: 5435-60-9

Cat. No.: B1606418

Get Quote

Executive Summary
2,3,4,6-Tetrachlorophenyl acetate (TCPA) represents a specialized class of activated aryl

esters used primarily as a mechanistic probe in physical organic chemistry and a robust

intermediate in peptide synthesis. Distinguished by its unique substitution pattern, TCPA offers

a critical balance between hydrolytic stability and aminolytic reactivity.[1] Unlike its

pentachlorophenyl counterpart, the 2,3,4,6-isomer retains a single aromatic proton at the meta

position (C5), providing a distinct NMR handle for monitoring reaction progress.

This guide details the physicochemical profile, synthetic pathways, and kinetic behavior of

TCPA, with a focus on the steric and electronic effects governed by the 2,6-dichloro "ortho

effect."

Physicochemical Characterization
TCPA is a lipophilic, crystalline solid.[1] Its reactivity is defined by the electron-withdrawing

nature of the tetrachlorophenyl ring, which lowers the pKa of the leaving group (2,3,4,6-

tetrachlorophenoxide) to approximately 5.22, significantly enhancing the electrophilicity of the

carbonyl carbon.
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Table 1: Physicochemical Profile
Property Value / Description Note

IUPAC Name
(2,3,4,6-tetrachlorophenyl)

acetate

CAS Registry 5435-60-9 Verified Identifier

Molecular Formula C₈H₄Cl₄O₂

Molecular Weight 273.93 g/mol

Physical State Solid (Crystalline Needles) Typically off-white to beige

Solubility
Soluble in CHCl₃, EtOAc,

DMSO; Insoluble in Water
Hydrophobic (LogP ~4.[2]5)

Leaving Group pKa ~5.22 (Parent Phenol)
Indicates high reactivity toward

nucleophiles

IR Signature ν(C=O) ≈ 1780–1790 cm⁻¹
Shifted due to electron-

deficient ring

¹H NMR Signature
Singlet, δ ≈ 7.5–7.8 ppm (C5-

H)

Diagnostic for 2,3,4,6-

substitution pattern

Synthetic Routes & Protocol
The synthesis of TCPA is achieved through the O-acylation of 2,3,4,6-tetrachlorophenol. The

choice of acylating agent (acetic anhydride vs. acetyl chloride) depends on the desired purity

and scale.[1] The acetic anhydride method catalyzed by pyridine is preferred for laboratory-

scale synthesis due to milder conditions and easier purification.[1]

Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution.[1] The pyridine acts as both a

solvent and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate

that rapidly transfers the acetyl group to the sterically hindered phenol.[1]

Experimental Protocol: Pyridine-Catalyzed Acetylation
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Reagents:

2,3,4,6-Tetrachlorophenol (1.0 eq)

Acetic Anhydride (1.2 eq)

Pyridine (0.1 eq / Catalytic) or as Solvent

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

Dissolution: Dissolve 2,3,4,6-tetrachlorophenol in dry DCM under an inert atmosphere (N₂).

Activation: Add pyridine dropwise.[1] A slight exotherm may be observed.[1]

Acylation: Add acetic anhydride slowly to the stirred solution.

Reflux/Stir: Stir at room temperature for 4–6 hours (or reflux for 1 hour if kinetics are slow

due to steric hindrance).

Quench: Quench excess anhydride with ice-cold water.

Extraction: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

NaHCO₃ (to remove unreacted phenol/acid) and brine.[1]

Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize from

hexane/ethyl acetate to yield needle-like crystals.[1]

Visualization: Synthesis Workflow
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Start: 2,3,4,6-TeCP
(Dissolved in DCM)

Add Pyridine
(Catalyst)

Add Acetic Anhydride
(Acylating Agent)

Reaction: Nucleophilic Acyl Substitution
(Stir 4-6h @ RT)

 Formation of N-acetylpyridinium

Quench: Ice Water
(Hydrolyze excess Ac2O)

 Monitor by TLC/NMR

Workup: 1M HCl -> NaHCO3 -> Brine

Final Product: TCPA
(Recrystallized Solid)

 Isolation
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Figure 1: Step-by-step synthetic workflow for the acetylation of 2,3,4,6-tetrachlorophenol.

Reactivity & Kinetics: The Ortho Effect
The defining feature of TCPA is the interplay between electronic activation and steric shielding.

[1]
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Electronic Activation
The four chlorine atoms on the phenyl ring exert a strong inductive effect (-I), pulling electron

density away from the phenolic oxygen. This stabilizes the phenoxide leaving group, making

the ester bond significantly more labile to nucleophilic attack than phenyl acetate.[1]

Steric Hindrance (The "Ortho Effect")
Unlike 4-chlorophenyl acetate, TCPA possesses chlorine atoms at the 2 and 6 positions.[1]

These bulky halogens create a "steric gate" around the carbonyl carbon.[1]

Result: While the ester is electronically activated, the approach of the nucleophile is sterically

impeded.[1]

Kinetic Consequence: TCPA hydrolyzes slower than 2,4,6-trichlorophenyl acetate in some

contexts but remains reactive enough for aminolysis (reaction with amines to form amides),

making it a "tunable" active ester. It resists non-specific hydrolysis by atmospheric moisture

better than less hindered active esters.[1]

Visualization: Hydrolysis Mechanism & Steric Blocking
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Figure 2: Base-catalyzed hydrolysis mechanism highlighting the steric influence of ortho-

chlorines.

Analytical Characterization & Quality Control
To ensure the integrity of TCPA used in kinetic studies or synthesis, the following analytical

markers must be verified.
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Infrared Spectroscopy (IR)[3][4]
Band: Carbonyl (C=O) stretch.[1][3]

Expected Value: 1780–1790 cm⁻¹.[1]

Interpretation: This is significantly higher than standard alkyl esters (~1740 cm⁻¹) due to the

electron-withdrawing nature of the tetrachlorophenyl ring, which increases the double-bond

character of the carbonyl.

Nuclear Magnetic Resonance (¹H NMR)
Signal: Aromatic region.[1][4]

Multiplicity: Singlet.

Integration: 1 Proton.

Shift: δ 7.5–7.8 ppm (depending on solvent, typically CDCl₃).[1]

Significance: The presence of a singlet confirms the 2,3,4,6-substitution pattern. If the

starting material was 2,3,4,5-TeCP, the spectrum would likely show a singlet at a different

shift or coupling if impurities are present.

Safety & Handling
TCPA and its parent phenol are hazardous chlorinated aromatic compounds.[1]

Toxicity: Chlorinated phenols are toxic by ingestion and skin contact.[1] They are uncouplers

of oxidative phosphorylation.[1]

Skin/Eye: Severe irritants.[1][5] The ester can hydrolyze on moist skin to release the

corrosive phenol and acetic acid.[1]

Environmental: Persistent organic pollutant (POP) characteristics.[1] Do not release into

drains.[1]

Disposal: High-temperature incineration is required to prevent the formation of

dioxins/furans.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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